4-Anilino-4-oxobutanoic Acid-d5
Overview
Description
4-Anilino-4-oxobutanoic Acid-d5 is a deuterium-labeled analog of 4-Anilino-4-oxobutanoic Acid. This compound is primarily used in scientific research as a stable isotope-labeled standard. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in various analytical techniques, such as mass spectrometry.
Mechanism of Action
Target of Action
4-Anilino-4-oxobutanoic Acid-d5 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium-labeled compounds interact with their targets in a similar manner to their non-deuterated counterparts . The presence of deuterium can potentially affect the pharmacokinetic and metabolic profiles of the drug .
Biochemical Pathways
Deuterium-labeled compounds are often used to trace the metabolic pathways of drugs .
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic profiles . This includes changes in absorption, distribution, metabolism, and excretion (ADME) properties, which can impact the bioavailability of the drug .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic fate of drugs .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of deuterium-labeled compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-4-oxobutanoic Acid-d5 typically involves the reaction of aniline with a suitable anhydride in the presence of an acyltransferase enzyme from Mycobacterium smegmatis. The reaction is carried out in an aqueous medium, with a high substrate-to-catalyst ratio, resulting in excellent yields and rapid reaction times .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure consistent product quality. The use of biocatalysts, such as acyltransferase enzymes, enhances the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Anilino-4-oxobutanoic Acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: N-bromophthalimide in aqueous acetic acid medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under suitable reaction conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxidized products.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Anilino-4-oxobutanoic Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Biology: Employed in metabolic studies to trace the incorporation and metabolism of labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new analytical methods and quality control processes.
Comparison with Similar Compounds
- 4-Anilino-4-oxobutanoic Acid
- Suberoylanilide Hydroxamic Acid
- Vorinostat
Comparison: 4-Anilino-4-oxobutanoic Acid-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical techniques. Compared to its non-labeled analogs, it provides better accuracy and reliability in research applications. Suberoylanilide Hydroxamic Acid and Vorinostat are related compounds used in similar research contexts but lack the deuterium labeling, making them less suitable for certain analytical applications .
Properties
IUPAC Name |
4-oxo-4-(2,3,4,5,6-pentadeuterioanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFGFGGLCMGYTP-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCC(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661791 | |
Record name | 4-Oxo-4-[(~2~H_5_)phenylamino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840529-98-8 | |
Record name | 4-Oxo-4-[(~2~H_5_)phenylamino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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